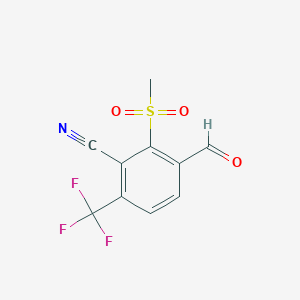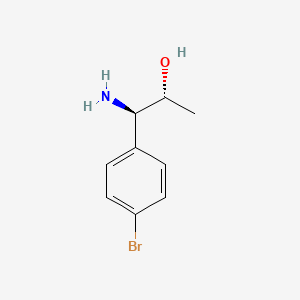
(1R,2R)-1-Amino-1-(4-bromophenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1-Amino-1-(4-bromophenyl)propan-2-OL is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromophenyl group, and a hydroxyl group, making it a versatile molecule for chemical reactions and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(4-bromophenyl)propan-2-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. The process is designed to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1-Amino-1-(4-bromophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include ketones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,2R)-1-Amino-1-(4-bromophenyl)propan-2-OL is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the development of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its ability to form hydrogen bonds and participate in various biochemical reactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (1R,2R)-1-Amino-1-(4-bromophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2R)-1-Amino-1-(4-chlorophenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(4-fluorophenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL
Uniqueness
Compared to similar compounds, (1R,2R)-1-Amino-1-(4-bromophenyl)propan-2-OL is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom can participate in halogen bonding and influence the compound’s overall electronic properties, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C9H12BrNO |
|---|---|
Peso molecular |
230.10 g/mol |
Nombre IUPAC |
(1R,2R)-1-amino-1-(4-bromophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12BrNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6-,9+/m1/s1 |
Clave InChI |
RTRKBXOMILNDHA-MUWHJKNJSA-N |
SMILES isomérico |
C[C@H]([C@@H](C1=CC=C(C=C1)Br)N)O |
SMILES canónico |
CC(C(C1=CC=C(C=C1)Br)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methylidene}aminofuran-2-carboxylate](/img/structure/B13057613.png)
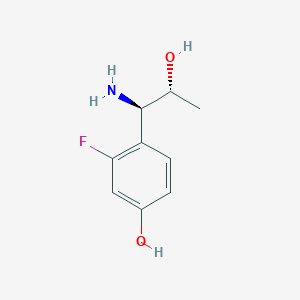
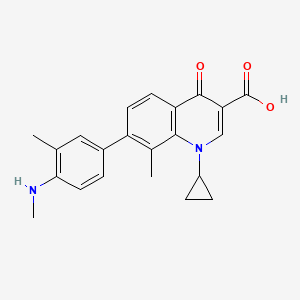
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2,4-dichlorobenzoate](/img/structure/B13057628.png)
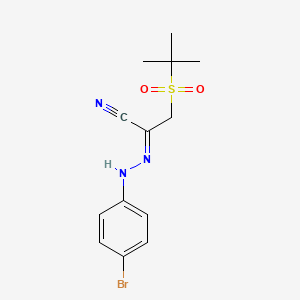
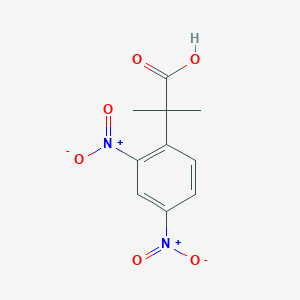
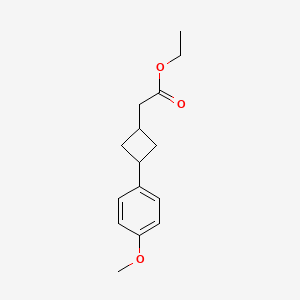
![(1R,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13057645.png)
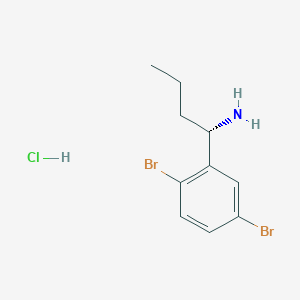
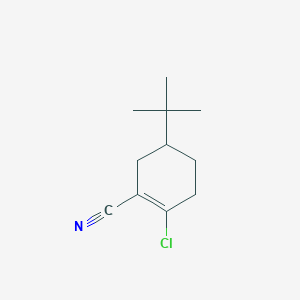
![methyl3-{2-[N'-methyl(4-nitrophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate](/img/structure/B13057664.png)
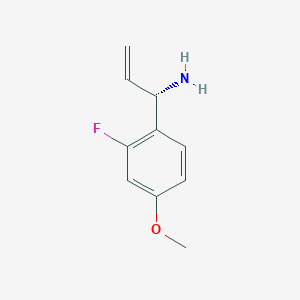
![(1S)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13057674.png)
